CID 66739009

Description

Overview of Neutrophil Elastase Inhibition as a Research Paradigm

Neutrophil elastase, a serine protease found in the azurophil granules of neutrophils, is a key player in the body's innate immune response. portlandpress.comresearchgate.net Its primary function is to degrade proteins in the extracellular matrix, facilitating neutrophil migration to sites of inflammation and aiding in the destruction of pathogens. patsnap.comfrontiersin.org However, when unregulated, the potent proteolytic activity of neutrophil elastase can lead to significant tissue damage and contribute to the pathogenesis of various inflammatory diseases. researchgate.netpatsnap.comfrontiersin.org This has established the inhibition of neutrophil elastase as a major research paradigm.

The central hypothesis of this paradigm is that by blocking the activity of neutrophil elastase, it is possible to mitigate the destructive aspects of inflammation while potentially preserving the beneficial components of the immune response. Researchers are actively investigating the role of neutrophil elastase in a wide range of conditions, including:

Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS): Excessive neutrophil elastase activity is a hallmark of these conditions, leading to damage of the delicate lung tissue. patsnap.comnih.govnih.gov

Chronic Obstructive Pulmonary Disease (COPD): An imbalance between proteases and their inhibitors, with an excess of neutrophil elastase, is believed to contribute to the progressive lung destruction seen in COPD. researchgate.netnih.gov

Cystic Fibrosis: In cystic fibrosis, persistent bacterial infections lead to chronic neutrophil influx and high levels of neutrophil elastase in the airways, causing significant lung damage. frontiersin.org

Ischemia-Reperfusion Injury: The re-establishment of blood flow to ischemic tissues can trigger an inflammatory cascade involving neutrophil activation and elastase release, leading to further tissue injury. nih.gov

Other Inflammatory Conditions: Research has also implicated neutrophil elastase in the pathology of conditions such as rheumatoid arthritis, atherosclerosis, and certain types of cancer. frontiersin.org

The study of neutrophil elastase inhibitors allows researchers to probe the specific contributions of this enzyme to disease processes, identify potential therapeutic targets, and develop novel treatment strategies.

Historical Context of Sivelestat (B1662846) Sodium Tetrahydrate Discovery in Protease Research

Sivelestat, also known by its developmental code ONO-5046, was discovered and developed by Ono Pharmaceutical Co., Ltd. in Japan. frontiersin.orgono-pharma.com Its development emerged from a focused effort in protease research to find a potent and selective inhibitor of human neutrophil elastase. The first patent for Sivelestat was filed in 1989, with subsequent publications in the early 1990s detailing its inhibitory activity. frontiersin.orgnih.gov

The discovery was a significant milestone, as it provided a small molecule, non-peptide inhibitor with high specificity for neutrophil elastase. oaepublish.com This contrasted with endogenous inhibitors like α1-antitrypsin, a large protein. portlandpress.comfrontiersin.org The selectivity of Sivelestat is a key feature; it shows potent inhibition of human neutrophil elastase with an IC50 of 44 nM, but does not significantly inhibit other proteases like trypsin, thrombin, and chymotrypsin (B1334515) even at much higher concentrations. frontiersin.orgmedchemexpress.com This specificity is crucial for a research tool, as it allows scientists to isolate the effects of neutrophil elastase inhibition without confounding off-target effects.

In 2000, Ono Pharmaceutical entered into a collaboration with Eli Lilly and Company to develop and market Sivelestat globally, excluding Japan, South Korea, and Taiwan. ono-pharma.com This partnership underscored the perceived potential of Sivelestat as a therapeutic agent, stemming from its promising preclinical and early clinical data in Japan for acute lung injury. ono-pharma.com

Significance of Sivelestat Sodium Tetrahydrate as a Research Tool

Sivelestat sodium tetrahydrate has become an indispensable tool in both in vitro and in vivo research settings to elucidate the role of neutrophil elastase in health and disease.

In Vitro Studies:

In laboratory cell culture models, Sivelestat is used to:

Investigate cellular mechanisms: Researchers use Sivelestat to block neutrophil elastase activity and observe the downstream effects on cellular signaling pathways, gene expression, and cell behavior. For example, studies have used Sivelestat to demonstrate the role of neutrophil elastase in the degradation of cell adhesion molecules and the regulation of inflammatory cytokine production. nih.govmdpi.com

Model disease processes: Sivelestat is applied to cell cultures to mimic the therapeutic inhibition of neutrophil elastase in diseases like ALI. For instance, in models of lipopolysaccharide-induced inflammation in macrophages, Sivelestat has been shown to reduce the production of inflammatory mediators like IL-6 and TNF-α. nih.gov

Explore molecular interactions: The specific binding of Sivelestat to neutrophil elastase allows for detailed studies of the enzyme's active site and the mechanisms of inhibition. researchgate.net

In Vivo Studies:

In animal models of disease, Sivelestat is administered to:

Validate therapeutic targets: By observing the effects of Sivelestat in animal models of diseases like ARDS, sepsis, and ischemia-reperfusion injury, researchers can validate neutrophil elastase as a legitimate therapeutic target. nih.govnih.govspandidos-publications.com

Assess physiological outcomes: Studies in animal models have shown that Sivelestat can reduce lung injury, decrease inflammation, and improve survival. nih.govspandidos-publications.com For example, in a rat model of hemorrhagic shock, Sivelestat infusion markedly decreased levels of TNF-α and iNOS gene expression, and suppressed lung injury. medchemexpress.com

Study complex disease pathophysiology: The use of Sivelestat in whole organisms allows for the investigation of the complex interplay between neutrophil elastase and other biological systems in a disease context.

The data generated from these research studies, as summarized in the tables below, highlight the utility of Sivelestat in advancing our understanding of neutrophil elastase-mediated pathologies.

Interactive Data Table: In Vitro Research Findings with Sivelestat

| Cell Type | Experimental Condition | Effect of Sivelestat | Research Focus | Citation |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Platelet-activating factor stimulation | Dose-dependently inhibited neutrophil adhesion and migration. | Investigating the role of neutrophil elastase in hepatic ischemia-reperfusion injury. | nih.gov |

| Equine Endometrial Explants | Elastase treatment | Inhibited elastase-induced collagen production. | Exploring the prevention of endometrial fibrosis. | mdpi.com |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) stimulation | Attenuated the up-regulation of IL-6 and TNF-α levels. | Elucidating the mechanism of Sivelestat in acute lung injury. | nih.gov |

| Hypoxia-induced Pulmonary Arterial Endothelial and Smooth Muscle Cells | Hypoxia (1% O2) | Decreased proliferation and migration. | Investigating the potential of Sivelestat for treating pulmonary arterial hypertension. | dovepress.com |

Interactive Data Table: In Vivo Research Findings with Sivelestat

| Animal Model | Disease/Injury Model | Effect of Sivelestat | Research Outcome | Citation |

| Hamsters | Human neutrophil elastase-induced lung hemorrhage | Suppressed lung hemorrhage. | Demonstrating the in vivo efficacy of Sivelestat. | medchemexpress.com |

| Rats | Hemorrhagic shock | Ameliorated lung injury, decreased TNF-α and iNOS gene levels. | Understanding the protective effects of Sivelestat in shock. | medchemexpress.com |

| Rats | Ischemia-reperfusion injury of the bladder | Decreased blood flow in the bladder during reperfusion. | Investigating the role of Sivelestat in preventing reperfusion injury. | medchemexpress.com |

| Mice | Radiation-induced lung injury | Reduced lung injury by suppressing neutrophil elastase activity. | Exploring the potential of Sivelestat to mitigate radiation-induced damage. | spandidos-publications.com |

| Rats | Hypoxia-induced pulmonary arterial hypertension | Reduced pulmonary arterial hypertension and improved vascular remodeling. | Evaluating Sivelestat as a potential treatment for pulmonary hypertension. | dovepress.com |

| Rats | Lipopolysaccharide (LPS)-induced septic lung injury | Improved blood oxygen levels and reduced lung tissue damage. | Investigating the therapeutic mechanism of Sivelestat in sepsis. | plos.org |

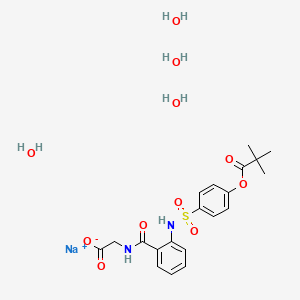

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

201677-61-4 |

|---|---|

Molecular Formula |

C20H24N2NaO8S |

Molecular Weight |

475.5 g/mol |

IUPAC Name |

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate |

InChI |

InChI=1S/C20H22N2O7S.Na.H2O/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);;1H2 |

InChI Key |

XNZHCGXLUOQCBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.O.[Na] |

Appearance |

Assay:≥98%A crystalline solid |

Other CAS No. |

201677-61-4 |

Synonyms |

LY544349; ONO-5046 |

Origin of Product |

United States |

Mechanistic Research on Neutrophil Elastase Inhibition by Sivelestat Sodium Tetrahydrate

Enzymatic Specificity and Selectivity Studies of Sivelestat (B1662846) Sodium Tetrahydrate

The therapeutic efficacy of Sivelestat is fundamentally linked to its high specificity for neutrophil elastase over other serine proteases. patsnap.com This selectivity ensures that the drug's inhibitory action is focused on the key enzyme responsible for pathological tissue degradation in certain inflammatory states, without disrupting the functions of other essential proteases. patsnap.com

Sivelestat functions as a competitive inhibitor of human neutrophil elastase (HNE). medchemexpress.comfrontiersin.org Kinetic studies have demonstrated that it binds to the active site of the enzyme, preventing the substrate from binding and thus halting the catalytic process. patsnap.comresearchgate.net The mechanism involves the formation of a stable, acyl-enzyme complex, where the serine residue (Ser195) in the catalytic triad (B1167595) of HNE attacks the carbonyl group of Sivelestat. frontiersin.orgresearchgate.net This interaction effectively and reversibly inactivates the enzyme. patsnap.com

The inhibitory potency of Sivelestat against HNE has been quantified through various studies, yielding specific inhibition constants. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that describe this potency.

| Parameter | Value | Source |

|---|---|---|

| IC50 | 44 nM | medchemexpress.comfrontiersin.orgselleckchem.com |

| IC50 | 3.5 nM | drugbank.com |

| Ki | 200 nM | medchemexpress.com |

| Ki | 24 nM | drugbank.com |

This table presents various reported values for the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of Sivelestat against human neutrophil elastase, reflecting potential differences in experimental conditions.

A critical feature of Sivelestat is its high selectivity for neutrophil elastase compared to other structurally related serine proteases. This selectivity minimizes off-target effects and contributes to its safety profile. Studies have shown that Sivelestat has significantly lower or no inhibitory activity against other proteases, even at high concentrations. medchemexpress.com

In contrast to its potent inhibition of human neutrophil elastase, Sivelestat shows markedly weaker inhibition against porcine pancreatic elastase.

| Enzyme | Parameter | Value | Source |

|---|---|---|---|

| Porcine Pancreatic Elastase | IC50 | 2810 nM | nih.gov |

This table shows the half-maximal inhibitory concentration (IC50) of Sivelestat for porcine pancreatic elastase, highlighting its lower potency compared to its effect on human neutrophil elastase.

Research indicates that Sivelestat does not significantly inhibit trypsin, a key digestive serine protease. medchemexpress.com

Studies have demonstrated that Sivelestat lacks inhibitory activity against thrombin, an essential enzyme in the blood coagulation cascade. medchemexpress.com

Sivelestat has been shown to be ineffective at inhibiting plasmin, the primary enzyme responsible for fibrinolysis. medchemexpress.com

Investigations into the effect of Sivelestat on kallikreins, which are involved in inflammation and blood pressure regulation, have shown no significant inhibition of either plasma or pancreas kallikrein. medchemexpress.com

| Enzyme | Inhibition at 100 µM | Source |

|---|---|---|

| Trypsin | No Inhibition | medchemexpress.com |

| Thrombin | No Inhibition | medchemexpress.com |

| Plasmin | No Inhibition | medchemexpress.com |

| Plasma Kallikrein | No Inhibition | medchemexpress.com |

| Pancreas Kallikrein | No Inhibition | medchemexpress.com |

| Chymotrypsin (B1334515) | No Inhibition | medchemexpress.com |

| Cathepsin G | No Inhibition | medchemexpress.com |

This table summarizes the high selectivity of Sivelestat, which shows no inhibitory activity against a range of other important serine proteases even at a high concentration of 100 µM.

Selectivity Profile Against Pancreatic Elastase and Other Serine Proteases

Chymotrypsin Inhibition Studies

Sivelestat sodium tetrahydrate demonstrates a high degree of specificity for neutrophil elastase. Research indicates that it does not significantly inhibit other serine proteases, such as chymotrypsin. Specifically, studies have shown that even at a concentration of 100 μM, sivelestat does not inhibit chymotrypsin activity. This selectivity is a key characteristic, ensuring that its therapeutic action is targeted specifically at neutrophil elastase, avoiding the broader inhibition of other essential proteases.

Table 1: Inhibition of Chymotrypsin by Sivelestat

| Enzyme | Inhibitor | Concentration | Inhibition |

|---|

Cathepsin G Inhibition Studies

Similar to its lack of activity against chymotrypsin, sivelestat sodium tetrahydrate is also ineffective as an inhibitor of cathepsin G, another serine protease found in the azurophilic granules of neutrophils. Investigations have confirmed that sivelestat does not inhibit cathepsin G, even at a concentration as high as 100 μM. This further underscores the specific nature of sivelestat's inhibitory action, which is focused on neutrophil elastase.

Table 2: Inhibition of Cathepsin G by Sivelestat

| Enzyme | Inhibitor | Concentration | Inhibition |

|---|

Species-Specific Inhibition of Neutrophil Elastase by Sivelestat Sodium Tetrahydrate

Sivelestat has been identified as a competitive inhibitor of neutrophil elastase across various species, although its potency varies. nih.gov The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Research has established specific IC₅₀ values for sivelestat against neutrophil elastase from humans and several animal models, highlighting its broad efficacy as an inhibitor of this enzyme.

Table 3: Species-Specific IC₅₀ Values for Sivelestat against Neutrophil Elastase

| Species | IC₅₀ (nM) |

|---|---|

| Human | 44 |

| Rabbit | 36 |

| Rat | 19 |

| Hamster | 37 |

Molecular Interactions and Binding Dynamics

The inhibitory effect of sivelestat on neutrophil elastase is rooted in its specific molecular interactions with the enzyme's active site. The mechanism involves the formation of a stable complex that renders the enzyme inactive.

Covalent Binding to Catalytic Serine Residue

Sivelestat functions as an acyl-enzyme inhibitor, a mechanism characterized by the formation of a covalent bond with a key amino acid in the enzyme's active site. researchgate.net The active site of neutrophil elastase, a serine protease, contains a catalytic triad of amino acids, including Serine-195. The inhibitory process is initiated by a nucleophilic attack from the hydroxyl group of the Serine-195 residue on a carbonyl group of the sivelestat molecule. ekb.eg This reaction results in the formation of a stable, covalent acyl-enzyme complex, which effectively blocks the enzyme's normal catalytic activity and prevents it from degrading its substrates. researchgate.netekb.eg

Role of the Pivaloyl Moiety in Specificity

The specificity and reactive nature of sivelestat are significantly influenced by its chemical structure, particularly the pivaloyl moiety. This functional group contains the electrophilic carbonyl carbon that serves as the target for the nucleophilic attack by the Serine-195 residue of the elastase. researchgate.net The formation of the acyl-enzyme intermediate is dependent on this interaction, making the pivaloyl group a critical "warhead" for the inactivation of the enzyme. The structure of this moiety contributes to the precise positioning of sivelestat within the active site, facilitating the covalent modification that underlies its inhibitory function.

Implications for Structure-Activity Relationship (SAR) Research

The well-defined mechanism of sivelestat has provided a valuable framework for structure-activity relationship (SAR) research aimed at developing new neutrophil elastase inhibitors. Understanding that the 4-(sulfamoyl)phenyl pivalate (B1233124) fragment is essential for its activity has allowed researchers to use this part of the molecule as a foundational scaffold. By synthesizing novel analogs and derivatives that retain this key fragment, scientists can explore how modifications to other parts of the molecule affect inhibitory potency, selectivity, and pharmacokinetic properties. This targeted approach, informed by the molecular interactions of sivelestat, facilitates the rational design of next-generation inhibitors with potentially improved therapeutic profiles.

Preclinical Investigations into Sivelestat Sodium Tetrahydrate S Impact on Pathophysiological Processes

Modulation of Inflammatory Responses by Neutrophil Elastase Inhibition

The inhibition of neutrophil elastase by sivelestat (B1662846) has profound effects on inflammatory pathways. Neutrophil elastase, a serine protease released by activated neutrophils, can degrade extracellular matrix components and also directly and indirectly modulate the activity of various inflammatory mediators. Sivelestat's ability to specifically block this enzyme's activity forms the basis of its therapeutic potential in inflammatory conditions. Preclinical research has demonstrated that this inhibition leads to a significant reduction in the inflammatory response in various animal models of disease. nih.govamegroups.org

Influence on Cytokine and Chemokine Expression Profiles

Sivelestat's impact on the inflammatory milieu is evident in its ability to alter the expression profiles of key cytokines and chemokines. These signaling molecules are crucial for the recruitment and activation of immune cells, and their dysregulation is a hallmark of many inflammatory diseases.

Preclinical studies have consistently shown that sivelestat can effectively reduce the levels of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. In a mouse model of renal ischemia-reperfusion injury, administration of sivelestat significantly diminished the mRNA expression of TNF-α in the kidneys. nih.gov Similarly, in a rat model of sepsis, sivelestat treatment led to a significant reduction in serum TNF-α levels. researchgate.net In vitro experiments using lipopolysaccharide (LPS)-stimulated granulocytes further confirmed these findings, demonstrating that sivelestat significantly inhibits the production of TNF-α. ersnet.org

Table 1: Effect of Sivelestat on TNF-α Levels in Preclinical Models

| Model | Outcome Measured | Result |

|---|---|---|

| Mouse Renal Ischemia-Reperfusion | TNF-α mRNA expression in kidneys | Significantly diminished |

| Rat Sepsis Model | Serum TNF-α levels | Significantly reduced researchgate.net |

| LPS-stimulated Granulocytes (in vitro) | TNF-α production | Significantly inhibited ersnet.org |

Sivelestat has also been shown to influence the dynamics of other critical pro-inflammatory cytokines, namely Interleukin-1 (IL-1) and Interleukin-6 (IL-6). In a rat sepsis model, sivelestat administration resulted in a significant decrease in the serum levels of both IL-1β and IL-6. researchgate.net Furthermore, in a mouse model of renal ischemia-reperfusion injury, sivelestat treatment reduced the mRNA expression of IL-6 in the kidneys. nih.gov Another study on smoke inhalation-induced lung injury in rats showed that sivelestat significantly lowered the levels of IL-6 in lung tissue. These findings underscore sivelestat's broad anti-inflammatory effects by targeting multiple key cytokine pathways.

Table 2: Modulation of IL-1 and IL-6 by Sivelestat in Preclinical Studies

| Model | Cytokine | Outcome Measured | Result |

|---|---|---|---|

| Rat Sepsis Model | IL-1β | Serum levels | Significantly reduced researchgate.net |

| Rat Sepsis Model | IL-6 | Serum levels | Significantly reduced researchgate.net |

| Mouse Renal Ischemia-Reperfusion | IL-6 | mRNA expression in kidneys | Reduced nih.gov |

| Rat Smoke Inhalation Lung Injury | IL-6 | Levels in lung tissue | Significantly lowered |

Currently, there is a lack of direct preclinical evidence specifically investigating the regulation of Platelet-Derived Growth Factor (PDGF) by sivelestat sodium tetrahydrate. While the role of PDGF in inflammatory and fibrotic processes is well-established, studies directly linking its regulation to the action of sivelestat are not available in the reviewed scientific literature.

Several preclinical studies have highlighted the inhibitory effect of sivelestat on the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is centrally involved in fibrosis and inflammation. In a mouse model of sepsis-induced acute lung injury, sivelestat was found to alleviate the condition by inhibiting the TGF-β/Smad signaling pathway. amegroups.orgnih.govfrontiersin.orgamegroups.cnamegroups.orgnih.gov This was associated with an upregulation of microRNA-744-5p, which in turn targets TGF-β1. amegroups.orgfrontiersin.orgamegroups.cnnih.gov Further studies in models of pulmonary fibrosis have also demonstrated that sivelestat mitigates fibrotic changes by suppressing TGF-β activation. nih.gov

Table 3: Sivelestat's Impact on TGF-β Pathways in Preclinical Models

| Model | Pathway Investigated | Key Findings |

|---|---|---|

| Sepsis-induced Acute Lung Injury | TGF-β/Smad signaling | Sivelestat inhibited the pathway amegroups.orgnih.govfrontiersin.orgamegroups.cnamegroups.orgnih.gov |

| Pulmonary Fibrosis | TGF-β activation | Sivelestat suppressed TGF-β activation nih.gov |

The effect of sivelestat on Interleukin-8 (IL-8), a potent neutrophil chemoattractant, has been investigated in various preclinical settings. In septic acute lung injury patients, sivelestat administration was associated with reduced serum concentrations of IL-8. In vitro studies using human alveolar epithelial type II cells (A549 cells) showed that sivelestat reduced the accumulation of IL-8 in the culture medium and significantly inhibited the expression of IL-8 mRNA. amegroups.cn Furthermore, in a whole blood culture model, sivelestat was found to significantly inhibit the granulocytic production of IL-8 induced by LPS. ersnet.org

Table 4: Preclinical Findings on Sivelestat's Effect on IL-8

| Model/System | Outcome Measured | Result |

|---|---|---|

| Septic Acute Lung Injury Patients | Serum IL-8 concentrations | Reduced |

| Human Alveolar Epithelial Cells (A549) | IL-8 accumulation and mRNA expression | Reduced and significantly inhibited, respectively amegroups.cn |

| LPS-stimulated Granulocytes (in vitro) | IL-8 production | Significantly inhibited ersnet.org |

Effects on Inflammatory Cell Infiltration and Activity

Sivelestat sodium tetrahydrate has been shown in preclinical models to significantly impact the infiltration and activity of inflammatory cells, a key component of its therapeutic potential in inflammatory conditions.

Sivelestat demonstrates a marked ability to inhibit the critical early steps of inflammation involving neutrophil movement and attachment to blood vessel walls. In a model using human umbilical vein endothelial cells (HUVECs), sivelestat inhibited the adhesion and migration of neutrophils in a dose-dependent manner nih.gov. This inhibitory effect is crucial as the transmigration of neutrophils into tissues is a key event in the pathogenesis of conditions like ischemia-reperfusion injury nih.gov.

Further in vivo studies support these findings. In a rat model of hepatic ischemia-reperfusion injury, treatment with sivelestat resulted in a significantly lower number of neutrophils that had migrated into the extravascular space compared to the control group nih.gov. The mechanism may also involve the preservation of the physical properties of neutrophils. In a simulated extracorporeal circulation model, sivelestat significantly preserved neutrophil deformability, a factor that influences their ability to migrate through tissue spaces researchgate.net. By inhibiting the activity of neutrophil elastase, sivelestat helps maintain vascular integrity, which is often compromised during sepsis, allowing for rapid neutrophil adhesion to the damaged endothelium nih.gov.

Table 1: Effect of Sivelestat on Neutrophil Activity in Preclinical Models

| Model | Finding | Outcome | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cell (HUVEC) | Dose-dependent inhibition of neutrophil adhesion and migration. | Reduced neutrophil attachment to endothelium. | nih.gov |

| Rat Hepatic Ischemia-Reperfusion Injury | Significantly fewer neutrophils migrated to extravascular sites. | Suppression of liver injury. | nih.gov |

| Simulated Extracorporeal Circulation | Significant preservation of neutrophil deformability. | Attenuation of neutrophil-derived inflammatory response. | researchgate.net |

Based on the available preclinical investigations, there is no direct evidence to describe the effects of sivelestat sodium tetrahydrate on the modulation of fibroblasts within an inflammatory environment. The primary mechanism of action highlighted in research is its role as a neutrophil elastase inhibitor and its subsequent effects on neutrophil-driven inflammation and oxidative stress nih.govresearchgate.net.

Attenuation of Oxidative Stress Parameters

Sivelestat has been shown to effectively counteract oxidative stress by modulating key markers of cellular damage.

A crucial feature of sivelestat's protective mechanism is its ability to suppress the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant cellular damage researchgate.net. In a mouse model of acute exacerbation pulmonary fibrosis, sivelestat treatment mitigated oxidative stress, as evidenced by a decrease in ROS levels scilit.com. This effect is linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which plays a vital role in regulating antioxidant proteins scilit.com. In vitro studies using human pulmonary microvascular endothelial cells (HPMECs) stimulated with tumor necrosis factor-alpha (TNF-α) also confirmed that sivelestat treatment significantly reduced elevated ROS levels researchgate.net. Furthermore, nanoparticle-encapsulated sivelestat has been shown to protect against excessive ROS-mediated damage in sepsis models nih.gov.

Malondialdehyde (MDA) is a well-established indicator of oxidative stress and cellular injury researchgate.net. Preclinical studies have consistently shown that sivelestat administration leads to a marked reduction in MDA levels in injured tissues. In rat models of acute lung injury, sivelestat treatment significantly inhibited the production of MDA in lung tissue researchgate.netscilit.com. This reduction in MDA is part of the broader anti-oxidative effect of sivelestat, which also includes boosting the levels of endogenous antioxidant enzymes researchgate.net.

Table 2: Sivelestat's Effect on Oxidative Stress Markers

| Parameter | Model System | Effect of Sivelestat | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Mouse Model (Acute Exacerbation Pulmonary Fibrosis) | Decreased ROS Levels | scilit.com |

| Reactive Oxygen Species (ROS) | Human Endothelial Cells (HPMECs) | Significantly Reduced ROS Levels | researchgate.net |

| Malondialdehyde (MDA) | Rat Model (Acute Lung Injury) | Markedly Reduced MDA Levels | researchgate.netscilit.com |

Superoxide (B77818) Dismutase (SOD) Activity

Sivelestat sodium tetrahydrate has demonstrated a significant impact on the activity of superoxide dismutase (SOD), a critical endogenous antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. nih.govcellbiolabs.com In preclinical models of acute lung injury (ALI), administration of sivelestat resulted in a marked increase in SOD levels within lung tissue. nih.gov This elevation in SOD activity is a key indicator of a bolstered antioxidant defense mechanism, counteracting the oxidative stress that characterizes inflammatory conditions. nih.govnih.gov

In a mouse model of acute exacerbation of pulmonary fibrosis (AE-PF), sivelestat treatment was found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which led to increased SOD activity. nih.gov This mechanism helps mitigate the cellular damage caused by reactive oxygen species (ROS). nih.gov Similarly, in studies of sepsis-induced acute kidney injury, sivelestat effectively increased SOD levels, highlighting its role in scavenging ROS and protecting against oxidative damage in renal tissues. nih.gov The consistent finding across these models is that sivelestat helps restore the depleted levels of this key antioxidant enzyme during pathological states. nih.govnih.gov

Table 1: Effect of Sivelestat on Superoxide Dismutase (SOD) Activity in Preclinical Models

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Acute Lung Injury (ALI) in Rats | Sivelestat treatment markedly increased the levels of SOD in lung tissue. | nih.gov |

| Sepsis-Induced Acute Kidney Injury | Sivelestat treatment led to increased SOD levels at 12 and 24 hours post-treatment. | nih.gov |

Glutathione (B108866) Peroxidase (GSH-Px) Activity

Parallel to its effects on SOD, sivelestat sodium tetrahydrate has been shown to positively influence the activity of glutathione peroxidase (GSH-Px). GSH-Px is another vital antioxidant enzyme that neutralizes hydrogen peroxide and lipid hydroperoxides, further protecting cells from oxidative damage. nih.gov In experimental models of acute lung injury, sivelestat administration significantly increased the levels of GSH-Px in lung tissues, concurrently with the reduction of oxidative stress markers like malondialdehyde (MDA). nih.gov

This restorative effect on GSH-Px activity was also prominently observed in a model of sepsis-induced acute kidney injury. nih.gov Treatment with sivelestat led to a significant increase in GSH-Px levels, contributing to the mitigation of sepsis-induced oxidative stress. nih.gov By enhancing the activity of both SOD and GSH-Px, sivelestat demonstrates a multi-pronged approach to combating oxidative stress, restoring the balance of endogenous antioxidant enzymes that are often depleted during severe inflammatory and tissue injury processes. nih.govnih.gov

Table 2: Impact of Sivelestat on Glutathione Peroxidase (GSH-Px) Activity in Preclinical Models

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Acute Lung Injury (ALI) in Rats | Sivelestat treatment reversed the decrease in GSH-Px levels caused by ALI. | nih.govnih.gov |

Role in Extracellular Matrix (ECM) Remodeling and Tissue Integrity

Degradation of Elastin (B1584352) Fibers and ECM Proteins

Sivelestat sodium tetrahydrate's primary mechanism of action is the selective inhibition of neutrophil elastase, an enzyme that plays a central role in the degradation of extracellular matrix (ECM) components. amegroups.org Neutrophil elastase is a potent serine protease capable of breaking down major structural proteins, including elastin, which is critical for the elasticity and resilience of tissues like the lungs and blood vessels. nih.govnih.gov The degradation of elastin by elastases is a key event in the pathogenesis of various diseases characterized by tissue destruction. nih.govresearchtrends.net

By inhibiting neutrophil elastase, sivelestat directly prevents the breakdown of elastin fibers and other ECM proteins. amegroups.orgnih.gov This protective effect helps to maintain the structural integrity of the alveolar walls and other connective tissues. amegroups.orgresearchtrends.net In inflammatory conditions such as acute lung injury, excessive neutrophil elastase activity contributes significantly to tissue damage; sivelestat intervenes in this process by preserving the essential components of the ECM. amegroups.orgnih.gov

Impact on Tissue Remodeling Processes

The integrity of the extracellular matrix is fundamental to normal tissue repair and remodeling. nih.gov Pathological conditions involving excessive protease activity, such as that of neutrophil elastase, lead to dysregulated tissue remodeling. nih.gov Sivelestat, by preventing the degradation of the ECM, helps to normalize these remodeling processes. nih.gov In conditions like acute respiratory distress syndrome (ARDS), unchecked elastase activity alters the tissue microenvironment, contributing to structural damage. nih.gov

The inhibition of neutrophil elastase by sivelestat helps to maintain the architectural framework necessary for proper cell function and repair, thereby preventing the maladaptive remodeling that can lead to chronic conditions like fibrosis. nih.gov

Prevention of Tissue Damage and Fibrosis

Sivelestat has demonstrated significant potential in preventing tissue damage and the subsequent development of fibrosis in various preclinical models. nih.gov In a mouse model of bleomycin-induced pulmonary fibrosis, sivelestat administration significantly alleviated fibrotic changes by inhibiting collagen deposition. nih.gov It also showed protective effects in a model of acute exacerbation of pulmonary fibrosis (AE-PF), where it reduced structural damage and collagen formation. nih.govnih.gov

The mechanism behind this anti-fibrotic effect is linked to its ability to mitigate inflammation, oxidative stress, and apoptosis, all of which are drivers of fibrogenesis. nih.gov Studies have shown that sivelestat can inhibit bleomycin-induced pulmonary fibrosis and apoptosis, thereby preserving lung architecture. researchgate.net By suppressing the initial inflammatory and proteolytic events that lead to tissue injury, sivelestat effectively curtails the cascade that results in excessive scar tissue formation. nih.gov

Application in Experimental Disease Models

Sivelestat sodium tetrahydrate has been investigated in a range of experimental disease models, where it has consistently shown protective effects against inflammation and tissue injury. Its application has provided valuable insights into its therapeutic potential across different pathologies.

Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS): In rodent models of lipopolysaccharide (LPS)-induced ALI, sivelestat administration alleviated pathological lung injuries, reduced inflammatory cell infiltration, and decreased the lung wet-to-dry weight ratio, an indicator of pulmonary edema. nih.govnih.gov It was shown to inhibit inflammatory pathways and reduce oxidative stress in these models. nih.gov

Sepsis-Induced Organ Injury: Sivelestat has been shown to attenuate sepsis-induced acute kidney injury by mitigating oxidative stress and improving renal structural abnormalities. nih.gov In models of septic myocarditis, sivelestat demonstrated a dose-dependent protective effect on cardiomyocytes, improving cardiac function and reducing inflammation and apoptosis. amegroups.org

Systemic Inflammatory Response Syndrome (SIRS): As a compound developed for ALI associated with SIRS, its efficacy has been supported by preclinical models that mimic systemic inflammation leading to lung damage. medrxiv.orgmedpath.com

Table 3: Summary of Sivelestat's Effects in Various Experimental Disease Models

| Disease Model | Animal Model | Key Pathophysiological Outcomes | Reference |

|---|---|---|---|

| Acute Lung Injury (ALI) | Rat (LPS-induced) | Reduced inflammation, oxidative stress, and pathological lung injury. | nih.gov |

| Acute Exacerbation of Pulmonary Fibrosis (AE-PF) | Mouse (Bleomycin + LPS) | Alleviated inflammation, structural damage, and collagen formation. | nih.govnih.gov |

| Sepsis-Induced Acute Kidney Injury | Rat | Mitigated oxidative stress (increased SOD, GSH-Px) and improved kidney structure. | nih.gov |

Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) Models

Endotoxin-Induced Lung Injury Models

In preclinical models of endotoxin-induced ALI, typically established in rats through the administration of lipopolysaccharide (LPS), sivelestat has demonstrated significant anti-inflammatory effects. Treatment with sivelestat has been shown to attenuate the surge of pro-inflammatory cytokines, which are key mediators in the pathogenesis of endotoxin-induced lung damage.

Research has shown that sivelestat administration leads to a notable reduction in serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines play a crucial role in orchestrating the inflammatory cascade that leads to lung tissue injury. The inhibitory effect of sivelestat on these cytokines is a key mechanism behind its protective effects in this model. By suppressing the systemic inflammatory response, sivelestat helps to preserve the integrity of the lung parenchyma.

| Treatment Group | Time Point | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | - | ~20 | ~50 |

| LPS | 3h | ~250 | ~400 |

| LPS + Sivelestat (10 mg/kg) | 3h | ~150 | ~250 |

| LPS + Sivelestat (30 mg/kg) | 3h | ~100 | ~150 |

| LPS | 6h | ~180 | ~300 |

| LPS + Sivelestat (10 mg/kg) | 6h | ~100 | ~200 |

| LPS + Sivelestat (30 mg/kg) | 6h | ~80 | ~120 |

| LPS | 12h | ~100 | ~200 |

| LPS + Sivelestat (10 mg/kg) | 12h | ~60 | ~100 |

| LPS + Sivelestat (30 mg/kg) | 12h | ~50 | ~80 |

Note: The values presented are approximate and intended for illustrative purposes based on published research data.

Bleomycin-Induced Pulmonary Fibrosis Models

The administration of the antineoplastic agent bleomycin (B88199) is a widely used method to induce pulmonary fibrosis in animal models, mimicking the pathological changes observed in human fibrotic lung diseases. Studies utilizing this model have revealed that sivelestat can significantly attenuate the development of fibrosis.

The protective effect of sivelestat in this context is attributed to its ability to inhibit the excessive deposition of collagen in the lung tissue. Furthermore, sivelestat has been found to reduce the levels of active transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of pulmonary fibrosis. By targeting both inflammatory cell recruitment and the activation of key fibrotic mediators, sivelestat demonstrates a dual mechanism of action in mitigating bleomycin-induced lung fibrosis. nih.govnih.gov

| Treatment Group | Fibrosis Score (Arbitrary Units) | Lung Collagen Content (μ g/lung ) |

| Control | ~0.5 | ~100 |

| Bleomycin | ~4.5 | ~250 |

| Bleomycin + Sivelestat | ~2.5 | ~150 |

Note: The values presented are approximate and intended for illustrative purposes based on published research data.

Hydrochloric Acid-Induced Lung Injury Models

Aspiration of gastric contents, which have a low pH due to hydrochloric acid, is a significant cause of ALI. Preclinical models simulating this condition in hamsters have demonstrated the life-saving potential of sivelestat. Intratracheal instillation of hydrochloric acid leads to severe lung injury, characterized by hemorrhage and a substantial increase in protein concentration in the bronchoalveolar lavage fluid (BALF), ultimately leading to respiratory failure and death.

Treatment with sivelestat has been shown to dose-dependently reduce mortality in this model. Furthermore, at effective doses, sivelestat significantly improved key parameters of lung injury, including a reduction in BALF protein levels and an improvement in arterial oxygen partial pressure (PaO2), indicating better oxygenation. These findings underscore the critical role of neutrophil elastase in the severe inflammatory response triggered by acid aspiration.

| Treatment Group | Survival Rate (%) | BALF Protein (mg/mL) | PaO2 (mmHg) |

| Control | 100 | ~0.2 | ~95 |

| HCl | ~20 | ~2.5 | ~60 |

| HCl + Sivelestat (1 mg/kg/h) | ~80 | ~1.0 | ~85 |

Note: The values presented are approximate and intended for illustrative purposes based on published research data.

Radiation-Induced Lung Injury Models

Radiation therapy for thoracic malignancies can lead to significant lung injury, a condition known as radiation pneumonitis, which can progress to pulmonary fibrosis. In murine models of radiation-induced lung injury, sivelestat has been shown to mitigate the damaging effects of radiation.

The primary mechanism of action in this model is the suppression of neutrophil elastase activity, which is elevated following irradiation and contributes to the inflammatory cascade and subsequent tissue damage. Histopathological examination of lung tissue from irradiated mice treated with sivelestat revealed a significant reduction in the degree of lung damage compared to untreated animals. This suggests that targeting neutrophil elastase with sivelestat could be a viable strategy to reduce the pulmonary complications of radiotherapy. uu.nl

| Treatment Group | Lung Damage Score (Arbitrary Units) | Neutrophil Elastase Activity (Relative Units) |

| Control | ~0.2 | ~1.0 |

| Radiation | ~3.5 | ~4.0 |

| Radiation + Sivelestat | ~1.5 | ~1.5 |

Note: The values presented are approximate and intended for illustrative purposes based on published research data.

Sepsis-Induced Pulmonary Injury Models

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, is a leading cause of ARDS. In preclinical models of sepsis, such as cecal ligation and puncture (CLP) in mice, sivelestat has demonstrated a protective effect on the lungs.

The administration of sivelestat in septic animals has been shown to alleviate lung tissue damage, as evidenced by reduced pathological scores. This protective effect is associated with a significant reduction in the levels of key pro-inflammatory cytokines, including TNF-α, IL-6, and interleukin-18 (IL-18), in the bronchoalveolar lavage fluid. By modulating the excessive inflammatory response characteristic of sepsis, sivelestat helps to preserve lung structure and function. tandfonline.com

| Treatment Group | Lung Injury Score (Arbitrary Units) | BALF TNF-α (pg/mL) | BALF IL-6 (pg/mL) | BALF IL-18 (pg/mL) |

| Sham | ~1.15 | ~16.21 | ~68.16 | ~61.72 |

| CLP | ~2.72 | ~61.87 | ~228.32 | ~299.91 |

| CLP + Sivelestat | ~1.80 | ~35.00 | ~150.00 | ~180.00 |

Note: The values for the CLP + Sivelestat group are estimated based on the described significant reduction and are for illustrative purposes.

Ventilator-Induced Lung Injury (VILI) Associated Pathogenesis

Mechanical ventilation, while a life-saving intervention for patients with respiratory failure, can itself cause or exacerbate lung injury, a phenomenon known as ventilator-induced lung injury (VILI). In rat models of VILI induced by high tidal volume ventilation, pretreatment with sivelestat has been shown to be protective.

| Parameter | Sham Group | VILI Group | Early Sivelestat Group |

| Wet-to-Dry Weight Ratio | 3.85 ± 0.32 | 9.05 ± 1.02 | 6.76 ± 2.01 |

| VILI Score | 3.78 ± 0.67 | 7.00 ± 1.41 | 5.00 ± 0.50 |

Ischemia-Reperfusion Injury (IRI) Models

Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage in various clinical scenarios, including organ transplantation and vascular surgery. Neutrophil elastase, a key inflammatory mediator, is heavily implicated in the pathogenesis of IRI. Preclinical studies have explored the protective effects of sivelestat in models of hepatic, testicular, and bladder IRI.

In a mouse model of hepatic ischemia-reperfusion injury, the administration of sivelestat demonstrated a significant protective effect on liver tissue. Treatment with sivelestat led to a marked reduction in serum alanine (B10760859) aminotransferase (sALT) levels, a key indicator of hepatocellular damage, at both 6 and 24 hours after reperfusion. Furthermore, sivelestat treatment significantly suppressed myeloperoxidase (MPO) activity in the liver, indicating a reduction in neutrophil infiltration, a critical step in the inflammatory cascade of IRI. nih.gov

Interactive Data Table: Effect of Sivelestat on Hepatic IRI Markers in Mice

| Time Point | Parameter | Control (IRI) | Sivelestat-treated (IRI) |

|---|---|---|---|

| 6 hours | sALT (U/L) | 25833 ± 1204 | 11698 ± 3257 |

| MPO activity (U/g) | 10.69 ± 2.07 | 4.89 ± 0.50 | |

| 24 hours | sALT (U/L) | 6465 ± 1844 | 2670 ± 1302 |

Unilateral testicular ischemia-reperfusion in rats results in significant oxidative stress and tissue damage in both the ipsilateral and contralateral testes. A preclinical investigation revealed that sivelestat treatment can mitigate this damage. In the ischemia-reperfusion group, levels of malondialdehyde (MDA), a marker of lipid peroxidation, and heat-shock protein-70 (HSP-70) were significantly elevated in the contralateral testis compared to the control group. Sivelestat administration was found to lower the MDA concentration and reduce the percentage of apoptotic cells in both testes, suggesting a protective role against oxidative stress and cell death in testicular IRI. nih.gov

Interactive Data Table: Effect of Sivelestat on Testicular IRI Markers in Rats

| Parameter | Ischemia-Reperfusion (IR) Group | Sivelestat-treated (IR) Group |

|---|---|---|

| MDA Concentration | Significantly Increased | Lowered |

| MPO Levels | Significantly Increased | Data not available |

| HSP-70 Levels | Significantly Increased | Data not available |

| Apoptotic Cells | Increased Percentage | Reduced Percentage |

In a rat model of bladder ischemia-reperfusion injury, sivelestat demonstrated a dose-dependent protective effect. The induction of ischemia-reperfusion led to an increase in the concentrations of nitric oxide metabolites (NO2-NO3) and malondialdehyde (MDA) in the bladder tissue. Treatment with a high dose of sivelestat sodium hydrate (B1144303) significantly decreased these elevated concentrations, indicating its potential to inhibit oxidative and nitrosative stress in the context of bladder IRI. nih.gov

Interactive Data Table: Effect of Sivelestat on Bladder IRI Markers in Rats

| Parameter | Ischemia-Reperfusion (IR) Group | High-Dose Sivelestat-treated (IR) Group |

|---|---|---|

| NO2-NO3 Concentration | Increased | Significantly Decreased |

| MDA Concentration | Increased | Significantly Decreased |

Pulmonary Arterial Hypertension (PAH) Models

Pulmonary arterial hypertension is a progressive disease characterized by vascular remodeling of the small pulmonary arteries, leading to increased pulmonary vascular resistance and right heart failure. The role of inflammation and cellular proliferation in the pathogenesis of PAH has led to investigations into the potential therapeutic effects of sivelestat.

In a rat model of hypoxia-induced pulmonary arterial hypertension, sivelestat administration was shown to ameliorate the key pathological features of the disease. Rats exposed to chronic hypoxia developed elevated right ventricular systolic pressure (RVSP) and significant pulmonary vascular remodeling, as indicated by an increased wall thickness percentage (%WT). Treatment with sivelestat at a dose of 100 mg/kg for two weeks significantly reduced the elevated RVSP and improved the parameters of vascular remodeling. nih.gov

Interactive Data Table: Effect of Sivelestat on Hemodynamics and Vascular Remodeling in Hypoxia-Induced PAH Rats

| Parameter | Normoxia Group | Hypoxia Group | Hypoxia + Sivelestat (100 mg/kg) Group |

|---|---|---|---|

| RVSP | Data not available | Elevated | Significantly Reduced |

| %WT | Data not available | Increased | Improved |

The vascular remodeling observed in pulmonary arterial hypertension is driven by the excessive proliferation and migration of pulmonary arterial endothelial cells (PAECs) and pulmonary arterial smooth muscle cells (PASMCs). In vitro studies have shown that hypoxia promotes the proliferation and migration of both PAECs and PASMCs. Sivelestat treatment was found to effectively suppress these hypoxia-driven cellular processes. nih.gov The inhibitory effects of sivelestat on the proliferation and migration of these cells suggest a direct impact on the cellular mechanisms underlying vascular remodeling in PAH. nih.govresearchgate.net

Interactive Data Table: Effect of Sivelestat on Hypoxia-Induced PAEC and PASMC Proliferation and Migration

| Cell Type | Process | Hypoxia Condition | Hypoxia + Sivelestat Condition |

|---|---|---|---|

| PAECs | Proliferation | Promoted | Mitigated |

| Migration | Enhanced | Reduced | |

| PASMCs | Proliferation | Promoted | Mitigated |

Systemic Inflammatory Response Syndrome (SIRS) Models

Sivelestat sodium, a selective neutrophil elastase inhibitor, has been investigated for its potential to mitigate the complex pathophysiology of Systemic Inflammatory Response Syndrome (SIRS). nih.govmedrxiv.orgsciety.org Preclinical and clinical studies have explored its efficacy in conditions where SIRS is a major component, such as sepsis and acute respiratory distress syndrome (ARDS). medrxiv.orgsciety.orgresearchgate.net Neutrophil elastase is understood to play a significant role in the inflammatory cascade that characterizes SIRS, contributing to tissue injury by promoting the production of inflammatory chemokines and increasing vascular permeability. nih.govamegroups.org

In a rat model of sepsis-induced myocarditis, sivelestat sodium demonstrated a capacity to reduce the expression of inflammatory factors and improve cardiac function in a dose-dependent manner. amegroups.org The administration of sivelestat led to decreased levels of circulating inflammatory markers and suppressed the apoptosis of cardiomyocytes. amegroups.org Specifically, the compound was found to lower the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2. amegroups.org

Another study focusing on patients with mild-to-moderate ARDS combined with SIRS found that sivelestat sodium infusion significantly improved oxygenation. medrxiv.org The trial also noted that treatment was associated with more invasive mechanical ventilation-free days and improved survival rates. medrxiv.orgsciety.org These findings suggest that by inhibiting neutrophil elastase, sivelestat can curb the excessive inflammatory response that drives organ dysfunction in SIRS. nih.gov

Table 1: Effects of Sivelestat in a Rat Model of Sepsis-Induced Myocarditis

| Parameter | Sepsis Group | Sivelestat Low-Dose | Sivelestat Mid-Dose | Sivelestat High-Dose |

| Inflammatory Factors | Increased | Decreased | Decreased | Significantly Decreased |

| Bax Protein Expression | Increased | Decreased | Decreased | Significantly Decreased |

| Bcl-2 Protein Expression | Increased | Increased | Increased | Significantly Increased |

| Cardiac Function | Decreased | Improved | Improved | Significantly Improved |

Data synthesized from a study on sepsis-induced myocarditis in rats, indicating a dose-dependent effect of sivelestat. amegroups.org

Other Inflammatory and Tissue Injury Models

Psoriasis Models (Imiquimod-induced)

The role of sivelestat has been explored in imiquimod-induced psoriasis models, which mimic the chronic immune-mediated inflammatory skin condition in humans. nih.govoup.com Psoriasis pathogenesis involves the activation of cytokines like IL-36, a process that can be mediated by neutrophil serine proteases such as human neutrophil elastase (HNE). nih.govoup.comnih.gov The presence of these enzymes in the upper epidermal layers suggests that topical inhibition of HNE could be a viable therapeutic strategy. nih.govnih.gov

In a mouse model, the topical application of sivelestat formulated as a cream or ointment was shown to be effective. nih.govoup.com Treatment resulted in a significant resolution of skin lesions, a reduction in epidermal thickness, and a normalization of the cell division rate in both the epidermis and dermis. oup.com The efficacy of sivelestat was found to be comparable to that of a potent topical glucocorticoid, betamethasone (B1666872) dipropionate. nih.govoup.com

Histological and immunohistochemical analyses revealed that sivelestat treatment markedly reduced key inflammatory and proliferative markers. nih.govoup.com The number of T-lymphocytes (CD3+ cells) and the level of proliferative activity (Ki-67+ cells) in the skin were significantly lower in sivelestat-treated groups compared to the non-therapy control group. nih.govoup.comnih.gov

Table 2: Efficacy of Topical Sivelestat in Imiquimod-Induced Psoriasis Mouse Model

| Parameter | Control (No Therapy) | 1% Sivelestat Ointment | 1% Sivelestat Cream |

| Total mPASI Index Reduction | N/A | 36% | 50% |

| Epidermal Thickness Reduction | N/A | 2.4x lower than control | 3.6x lower than control |

| CD3+ Cells Reduction | N/A | 1.8x lower than control | 2.2x lower than control |

| Ki-67+ Cells Reduction | N/A | 2.3x lower than control | 2.9x lower than control |

This table summarizes the key findings from a study investigating topical sivelestat in a mouse model of psoriasis. nih.govoup.comnih.gov

Non-Alcoholic Steatohepatitis (NASH) Models

Sivelestat's therapeutic potential has been examined in mouse models of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage. nih.gov In a study using ApoE gene-knockout mice fed a high-fat, high-cholesterol diet to induce NASH, sivelestat administration was shown to alleviate hepatic steatosis and inflammation. nih.gov

The therapeutic effect appears to be linked to the inhibition of Kupffer cell activation, which are resident macrophages in the liver that play a central role in hepatic inflammation. nih.gov Mice treated with sivelestat exhibited significant improvements in several metabolic and hepatic parameters. There were notable reductions in fasting blood glucose, blood cholesterol, and liver biochemical markers, along with increased insulin (B600854) sensitivity. nih.gov

Histological analysis confirmed the beneficial effects, with sivelestat-treated mice showing a significantly lower NAFLD activity score compared to the untreated model group. nih.gov Furthermore, sivelestat treatment led to reduced hepatic levels of the inflammatory markers monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-α (TNF-α). nih.gov The mRNA levels and protein expression of Kupffer cell markers, CD68 and F4/80, were also significantly decreased in the liver. nih.gov

Table 3: Impact of Sivelestat on Key Parameters in a Mouse Model of NASH

| Parameter | NASH Model Group | Sivelestat-Treated Group | P-value |

| NAFLD Activity Score | 5.71 ± 1.11 | 3.16 ± 1.16 | < 0.05 |

| Fasting Blood Glucose | Elevated | Significantly Reduced | Not specified |

| Blood Cholesterol | Elevated | Significantly Reduced | Not specified |

| Hepatic TNF-α | Elevated | Reduced | Not specified |

| Hepatic CD68 mRNA | Elevated | Significantly Reduced | Not specified |

Data derived from a study on ApoE knockout mice with diet-induced NASH. nih.gov

Spinal Cord Injury Models

The neuroprotective effects of sivelestat have been investigated in preclinical models of traumatic spinal cord injury (SCI). researchgate.net SCI triggers a complex secondary injury cascade involving inflammation, oxidative stress, and vascular damage, where neutrophil elastase is implicated. Research indicates that sivelestat can modulate key pathological processes following SCI. researchgate.net

In a rat model of SCI, treatment with sivelestat was found to prevent the injury-induced modulation of angiopoietins, which are proteins involved in vascular stabilization and angiogenesis. researchgate.net Specifically, sivelestat was shown to increase the expression of Angiopoietin-1 (ANGPT-1), a factor known to promote vascular stability, while decreasing the expression of Angiopoietin-2 (ANGPT-2) and neutrophil elastase (NE) itself. researchgate.net

Furthermore, sivelestat treatment attenuated the expression of inflammatory mediators such as interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS), both of which are elevated after SCI and contribute to secondary damage. researchgate.net These findings suggest that by inhibiting neutrophil elastase, sivelestat can protect the spinal cord from secondary injury mechanisms, potentially preserving vascular integrity and reducing inflammation. researchgate.net

Table 4: Sivelestat's Effect on Biomarkers in a Rat Spinal Cord Injury Model

| Biomarker | Effect of Spinal Cord Injury | Effect of Sivelestat Treatment |

| Angiopoietin-1 (ANGPT-1) | Reduced Expression | Increased Expression |

| Angiopoietin-2 (ANGPT-2) | Increased Expression | Decreased Expression |

| Neutrophil Elastase (NE) | Increased Expression | Decreased Expression |

| Interleukin-6 (IL-6) | Increased Expression | Attenuated Expression |

| iNOS | Increased Expression | Attenuated Expression |

This table summarizes the molecular changes observed in a rat model of SCI following sivelestat administration. researchgate.net

Gastrointestinal Tumor Growth in Peritonitis Models

Preclinical studies have demonstrated that intra-abdominal inflammation, such as that induced by peritonitis, can accelerate the growth of gastrointestinal tumors. nih.goviiarjournals.org The role of sivelestat in this context has been evaluated in a mouse model using cecal ligation and puncture (CLP) to induce peritonitis, a condition that mimics sepsis following bowel perforation. nih.goviiarjournals.org

In this model, mice subjected to CLP alone showed significantly enhanced growth of subcutaneously implanted murine colon carcinoma cells (CT26) compared to control mice that underwent a simple laparotomy. nih.gov However, perioperative administration of sivelestat to mice with CLP-induced peritonitis resulted in significantly smaller tumors compared to the CLP-alone group. nih.gov

The mechanism for this tumor suppression appears to involve the modulation of the systemic inflammatory response. iiarjournals.org Cytokine analysis revealed that the CLP-alone group had increased levels of interleukin-6 (IL-6) and interleukin-10 (IL-10), which are associated with inflammation and an anti-inflammatory response that can paradoxically promote tumor growth. nih.goviiarjournals.org In contrast, the sivelestat-treated group showed suppressed production of both IL-6 and IL-10. nih.goviiarjournals.org These results suggest that sivelestat can inhibit tumor growth enhanced by intra-abdominal inflammation by altering the systemic cytokine environment. nih.gov

Table 5: Effect of Sivelestat on Tumor Growth in a CLP-Induced Peritonitis Model

| Group | Mean Tumor Weight (g) | Serum IL-6 Levels | Serum IL-10 Levels |

| Control (Simple Laparotomy) | 0.021 ± 0.027 | Baseline | Baseline |

| CLP Alone | 0.64 ± 0.24 | Increased | Increased |

| CLP + Sivelestat | 0.28 ± 0.23 | Suppressed | Suppressed |

Data from a study using a murine colon carcinoma model with CLP-induced peritonitis. nih.gov

Sivelestat Sodium Tetrahydrate: A Profile of its Influence on Cellular Signaling Pathways

Sivelestat sodium tetrahydrate, a selective inhibitor of neutrophil elastase, has been the subject of extensive research to elucidate its mechanisms of action beyond its primary enzymatic target. Studies have revealed its significant modulatory effects on several key intracellular signaling pathways and molecular targets that are central to inflammation, oxidative stress, and cell survival. This article details the compound's influence on these critical cellular cascades.

Signaling Pathways and Molecular Targets Influenced by Sivelestat Sodium Tetrahydrate

Other Investigated Hub Genes and Proteins

Insulin-like Growth Factor 1 Receptor (IGF1R)

The Insulin-like Growth Factor 1 Receptor (IGF1R) is a transmembrane tyrosine kinase receptor that plays a critical role in cell growth, proliferation, and survival. mdpi.com Network pharmacology studies have identified IGF1R as a key hub gene and a potential target for sivelestat in the context of pulmonary arterial hypertension (PAH). nih.gov In experimental models of hypoxia-induced PAH, the expression of IGF1R was found to be significantly increased. Treatment with sivelestat was shown to effectively reduce this elevated expression, suggesting that its therapeutic potential in PAH may be partly mediated through the modulation of the IGF1R signaling pathway. nih.gov

Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2)

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are crucial for transducing signals from cytokine receptors. nih.gov The JAK/STAT pathway is central to immune responses and inflammation. Both JAK1 and JAK2 were identified as key targets for sivelestat in a network pharmacology-based investigation of PAH. nih.gov Similar to IGF1R, the expression of JAK1 and JAK2 was significantly elevated in pulmonary arterial endothelial cells in a hypoxia-induced PAH model. Experimental validation demonstrated that sivelestat administration led to a reduction in the expression of both JAK1 and JAK2, indicating that sivelestat can influence this critical inflammatory signaling cascade. nih.gov

Platelet-Derived Growth Factor Receptor Beta (PDGFRB)

The Platelet-Derived Growth Factor Receptor Beta (PDGFRB), a receptor tyrosine kinase, is essential for regulating cell proliferation, migration, and survival, particularly in the development of blood vessels. nih.gov Signaling through PDGFRB is important for the recruitment of pericytes and smooth muscle cells to endothelial cells. nih.gov In predictive analyses for sivelestat's role in PAH, PDGFRB emerged as a key hub gene. nih.gov Subsequent in-vitro experiments confirmed that hypoxia induced a significant increase in PDGFRB expression, which was effectively decreased by treatment with sivelestat. This finding suggests that sivelestat's mechanism in improving pulmonary vascular remodeling may involve the downregulation of PDGFRB signaling. nih.gov

| Molecular Target | Function | Observation in Hypoxia-Induced PAH Model | Effect of Sivelestat Treatment |

|---|---|---|---|

| IGF1R | Cell growth, proliferation, and survival | Significantly increased expression | Reduced expression |

| JAK1 | Cytokine signal transduction, inflammation | Significantly increased expression | Reduced expression |

| JAK2 | Cytokine signal transduction, inflammation | Significantly increased expression | Reduced expression |

| PDGFRB | Blood vessel development, cell proliferation and migration | Significantly increased expression | Reduced expression |

Protein Tyrosine Phosphatase Non-Receptor Type 11 (PTPN11)

Protein Tyrosine Phosphatase Non-Receptor Type 11 (PTPN11), also known as SHP-2, is a widely expressed protein that plays a role in various cell signaling events, including the RAS/MAPK pathway, which is crucial for cell growth and differentiation. medlineplus.govelsevierpure.com Network pharmacology analyses have identified PTPN11 as a key hub gene potentially targeted by sivelestat in both ALI/ARDS and PAH. nih.govnih.gov However, in an experimental model of PAH, while IGF1R, JAK1, JAK2, and PDGFRB expression levels were significantly altered, the expression of PTPN11 remained relatively unchanged. nih.gov This suggests that while PTPN11 is identified as a central node in the network of sivelestat's potential interactions, its direct regulation or functional modulation by sivelestat may be context-dependent or occur through mechanisms other than expression changes in this specific model.

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH)/Siah1 Pathway

Beyond its classic role in glycolysis, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) participates in nuclear events related to apoptosis when it translocates to the nucleus. This translocation can be mediated by its interaction with Siah1, an E3 ubiquitin ligase. The GAPDH/Siah1 signaling pathway has been identified as a sensor of nitric oxide and is associated with cellular injury. Research in a model of traumatic spinal cord injury (SCI) demonstrated that the injury induced the nuclear translocation of both GAPDH and Siah1, as well as the formation of the GAPDH/Siah1 complex. Treatment with sivelestat was found to attenuate the activation of this GAPDH/Siah1 cascade, revealing a novel signaling pathway that can be blocked by sivelestat during the progression of SCI.

MicroRNA (miR) Modulation (e.g., miR-744-5p)

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression. Sivelestat has been shown to modulate miRNA levels, thereby influencing downstream signaling pathways. In models of sepsis-induced acute lung injury (ALI), the expression of miR-744-5p was found to be significantly decreased. Administration of sivelestat resulted in a significant increase in the level of miR-744-5p. nih.gov This upregulation of miR-744-5p by sivelestat inhibits the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, which in turn suppresses the inflammatory response and improves lung injury. nih.gov Dual-luciferase reporter gene assays confirmed a direct interaction between miR-744-5p and TGF-β1. The protective effects of sivelestat, including enhanced cell proliferation and inhibited apoptosis, were reversed when the action of miR-744-5p was inhibited. nih.gov

Glutathione Peroxidase 4 (GPX4) Expression

Glutathione Peroxidase 4 (GPX4) is a crucial antioxidant enzyme that protects cells from membrane lipid peroxidation and is a key regulator of ferroptosis, a form of iron-dependent cell death. nih.govelsevierpure.com Sivelestat has been shown to influence the activity of the broader family of glutathione peroxidases (GSH-Px). In studies of sepsis-induced acute kidney injury and ALI, treatment with sivelestat effectively mitigated oxidative stress. nih.govnih.gov This effect was evidenced by increased levels of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and a decrease in malondialdehyde (MDA), an indicator of lipid peroxidation. nih.govnih.gov By increasing the levels of GSH-Px, sivelestat enhances the cellular antioxidant defense system, which is critical for protecting against oxidative damage. nih.govnih.gov

| Pathway/Molecule | Effect of Sivelestat | Associated Condition/Model |

|---|---|---|

| GAPDH/Siah1 Pathway | Attenuates activation and nuclear translocation | Traumatic Spinal Cord Injury |

| miR-744-5p | Upregulates expression | Sepsis-Induced Acute Lung Injury |

| TGF-β/Smad Pathway | Inhibits (via miR-744-5p upregulation) | Sepsis-Induced Acute Lung Injury |

| Glutathione Peroxidase (GSH-Px) | Increases levels/activity | Sepsis-Induced Acute Kidney/Lung Injury |

Research Methodologies and Translational Considerations for Sivelestat Sodium Tetrahydrate Studies

In Vitro Experimental Paradigms

In vitro studies are fundamental for dissecting the molecular mechanisms of Sivelestat (B1662846) at the cellular level. These controlled experimental systems allow for precise investigation into its effects on specific cell types and biochemical pathways implicated in inflammation and tissue damage.

Cell Culture Models for Inflammatory and Tissue Injury Studies

To investigate the effects of Sivelestat, researchers utilize various cell culture models that mimic inflammatory and tissue injury conditions. A common approach involves stimulating cells with inflammatory agents to induce a response characteristic of diseases like acute lung injury (ALI) or sepsis. For instance, primary Human Pulmonary Microvascular Endothelial Cells (HPMECs) are treated with lipopolysaccharide (LPS) or tumor necrosis factor-α (TNF-α) to create an in vitro model of infection-induced ALI. nih.govresearchgate.netsemanticscholar.org Similarly, Human Umbilical Vein Endothelial Cells (HUVECs) are used to study the adhesion and migration of neutrophils, key processes in the inflammatory cascade. nih.gov Other models include hepatocytes stimulated with proinflammatory cytokines and esophageal carcinoma cell lines, which are used to assess Sivelestat's impact on cell proliferation and invasion. lktlabs.com

| Cell Type | Stimulant | Research Focus | Key Findings with Sivelestat |

| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | Lipopolysaccharide (LPS), Tumor Necrosis Factor-α (TNF-α) | Acute Lung Injury (ALI) | Reduced inflammatory response and oxidative stress. nih.govresearchgate.netsemanticscholar.org |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Platelet-Activating Factor (PAF) | Neutrophil Adhesion & Migration | Dose-dependent inhibition of neutrophil adhesion and migration. nih.gov |

| Hepatocytes | Proinflammatory Cytokines | Liver Inflammation | Suppression of iNOS gene expression. lktlabs.com |

| Esophageal Carcinoma Cells | Not Applicable (constitutive activity) | Cancer Cell Proliferation & Invasion | Inhibition of cell invasion and proliferation via reduced growth factor release. lktlabs.com |

Biochemical Assays for Enzyme Activity and Inhibition

Biochemical assays are crucial for quantifying the direct interaction between Sivelestat and its target enzyme, neutrophil elastase, as well as its downstream effects on inflammatory mediators. Sivelestat is a competitive and highly selective inhibitor of human neutrophil elastase, with a reported half-maximal inhibitory concentration (IC50) of 44 nM and an inhibition constant (Ki) of 200 nM. medchemexpress.com Its specificity is a key characteristic; it does not significantly inhibit other serine proteases such as trypsin, thrombin, plasmin, or chymotrypsin (B1334515), even at concentrations up to 100 μM. medchemexpress.compatsnap.com

Enzyme-linked immunosorbent assays (ELISAs) are widely used to measure the concentration of various biomarkers in cell culture supernatants and biological fluids. nih.gov These assays have demonstrated that Sivelestat treatment leads to a significant reduction in the levels of pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and TNF-α. nih.govnih.gov Furthermore, Sivelestat has been shown to decrease the expression of adhesion molecules such as VCAM-1 and ICAM-1, which are critical for neutrophil recruitment to inflammatory sites. nih.gov Assays for markers of oxidative stress also show that Sivelestat treatment can increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) while reducing levels of reactive oxygen species (ROS). semanticscholar.orgnih.gov

Molecular Biology Techniques (qPCR, Western Blot, Immunofluorescence)

To understand how Sivelestat modulates cellular functions, researchers employ a range of molecular biology techniques to study changes in gene and protein expression. Western blotting is a primary tool used to analyze the expression and activation of proteins within key signaling pathways. Studies have shown that Sivelestat can inhibit the Toll-like receptor 4 (TLR4)/nuclear factor kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation. nih.govnih.gov This is evidenced by decreased phosphorylation of NF-κB p65 and stabilization of its inhibitor, IκBα. nih.gov Other pathways modulated by Sivelestat and analyzed by Western blot include the anti-apoptotic Bcl-2/Bax pathway, the PI3K/AKT/mTOR survival pathway, and the Nrf2/HO-1 antioxidant response pathway. nih.govnih.govamegroups.org

Immunofluorescence is used to visualize the location and expression of specific proteins within cells. This technique has been instrumental in demonstrating that Sivelestat promotes the nuclear translocation of Nrf2, a key transcription factor for antioxidant genes. researchgate.net

| Technique | Pathway/Target Analyzed | Effect of Sivelestat |

| Western Blot | TLR4/NF-κB (TLR4, MyD88, p-NF-κB p65, IκBα) | Inhibition of pathway activation. nih.govnih.gov |

| PI3K/AKT/mTOR | Inhibition of pathway activation. nih.gov | |

| Apoptosis (Bcl-2, Bax, Caspase-3) | Anti-apoptotic effect (decreased Bax/Bcl-2 ratio). nih.govamegroups.org | |

| Nrf2/HO-1 (Nrf2, Heme Oxygenase-1) | Activation of pathway (increased Nrf2 and HO-1). researchgate.netnih.gov | |

| Immunofluorescence | Nrf2 Nuclear Translocation | Promotion of Nrf2 translocation to the nucleus. researchgate.net |

Functional Assays for Cell Proliferation, Migration, and Angiogenesis

Functional assays provide insight into the physiological consequences of Sivelestat's molecular effects. In the context of cancer biology, Sivelestat has been shown to inhibit the proliferation and migration of esophageal cell lines. lktlabs.com This effect is linked to its ability to block the release of crucial growth factors, including transforming growth factor-alpha (TGF-α), platelet-derived growth factor (PDGF), and vascular endothelial growth factor (VEGF). lktlabs.com

In models of acute injury, cell proliferation and migration are essential for tissue repair. Assays such as the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay and wound-healing (scratch) assays have demonstrated that Sivelestat can enhance cell proliferation and migration, respectively, in the context of sepsis-induced lung injury models. nih.gov This suggests a protective role in promoting tissue repair. Furthermore, studies using HUVEC models have confirmed that Sivelestat directly inhibits the adhesion and migration of neutrophils, a critical early step in the inflammatory response that leads to tissue damage. nih.gov

In Vivo Animal Model Design and Assessment

Animal models are indispensable for evaluating the therapeutic efficacy and physiological effects of Sivelestat in a complex, living system. These models aim to replicate the pathology of human diseases such as acute respiratory distress syndrome (ARDS), sepsis, and ischemia-reperfusion injury.

Histopathological Evaluation of Tissue Damage and Inflammation

A primary endpoint in many in vivo studies of Sivelestat is the histopathological assessment of affected tissues. medchemexpress.com Animal models of acute lung injury are commonly established by intratracheal instillation of substances like bleomycin (B88199) (BLM) and lipopolysaccharide (LPS) or through procedures like cecal ligation and puncture (CLP) to induce sepsis. nih.govnih.gov

| Animal Model | Inducing Agent | Tissue Examined | Histological Staining | Key Findings with Sivelestat |

| Acute Exacerbation of Pulmonary Fibrosis | Bleomycin (BLM) + Lipopolysaccharide (LPS) | Lung | H&E, Masson's Trichrome | Reduced inflammation, structural damage, and collagen formation. nih.govnih.gov |

| Sepsis-Induced Acute Lung Injury | Cecal Ligation and Puncture (CLP) | Lung | H&E, Masson's Trichrome, Immunohistochemistry | Alleviated lung tissue damage and suppressed inflammatory response. nih.gov |

| Hemorrhagic Shock | Ischemia-Reperfusion | Lung | H&E | Greatly suppressed histological damage. medchemexpress.com |

| Sepsis-Induced Myocarditis | Sepsis Model | Myocardium | H&E | Reduced swelling of myocardial cells and infiltration of inflammatory cells. amegroups.org |

Biomarker Analysis in Biological Fluids (BALF, Plasma, Serum)

The investigation of sivelestat sodium tetrahydrate's effects frequently involves the analysis of biomarkers in various biological fluids, providing insights into its mechanism of action and therapeutic efficacy. Key fluids for analysis include bronchoalveolar lavage fluid (BALF), plasma, and serum.